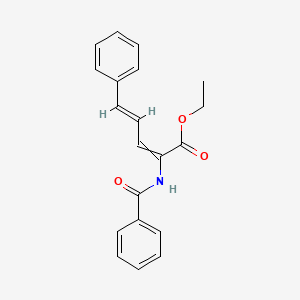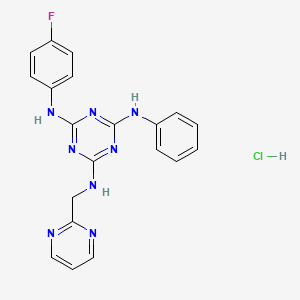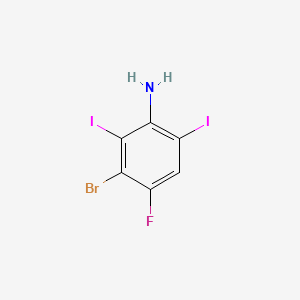![molecular formula C24H18ClN3O8 B12464352 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitro and chloro functional groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of chlorinated biphenyl compounds, followed by esterification and carbamoylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced reactors and purification systems. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, using reagents like hydrogen gas and palladium catalysts.
Substitution: The chloro group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various biochemical interactions, potentially inhibiting or modifying the activity of enzymes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Nitrophenyl chloroformate
- 2-Chloro-4-nitrophenyl-α-D-maltotrioside
Uniqueness
Compared to similar compounds, 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-({4’-nitro-[1,1’-biphenyl]-4-yl}carbamoyl)propanoate stands out due to its dual nitro and chloro functionalities, which provide unique reactivity and potential for diverse applications. Its complex structure allows for multiple points of chemical modification, making it a versatile compound in research and industrial contexts.
Propriétés
Formule moléculaire |
C24H18ClN3O8 |
|---|---|
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[4-(4-nitrophenyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H18ClN3O8/c25-20-10-5-17(13-21(20)28(34)35)22(29)14-36-24(31)12-11-23(30)26-18-6-1-15(2-7-18)16-3-8-19(9-4-16)27(32)33/h1-10,13H,11-12,14H2,(H,26,30) |
Clé InChI |
GVAIEKPBLRTDSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)

![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)


![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
